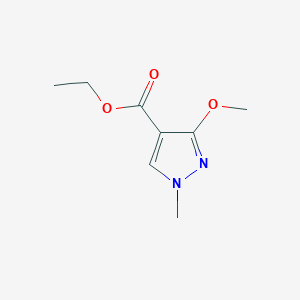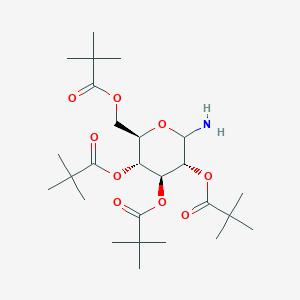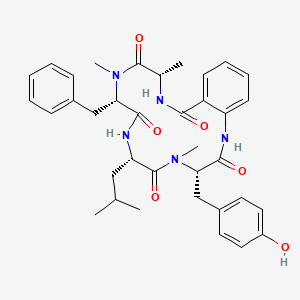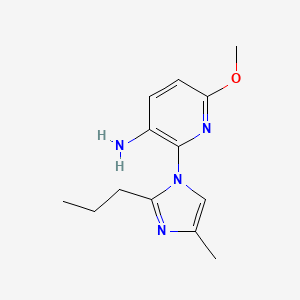
4-(5-Fluoro-2-methyl-benzyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Neuroleptic Agent Synthesis
4-(5-Fluoro-2-methyl-benzyl)-piperidine derivatives have been synthesized for use in neuroleptic agents, as in the study of 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent synthesized for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).
2. Synthesis of d4, d2, and d6 Isotopomers
This compound's derivatives have been used to prepare isotopomers, such as 4-(4-fluoro-[2,3,5,6-2H4]benzyl)piperidine via the Grignard reaction, essential for further chemical research and analysis (Proszenyák et al., 2005).
3. Piperidyl and Pyrrolidyl Benzilates Synthesis for Muscarinic Acetylcholine Receptors
Piperidyl benzilates based on this compound have been synthesized for biological evaluation as ligands for muscarinic acetylcholine receptors, showing potential in neurological studies (Skaddan et al., 2000).
4. Anaplastic Lymphoma Kinase Inhibitors
Derivatives of this compound have been investigated as potent anaplastic lymphoma kinase (ALK) inhibitors, showing promise in cancer treatment research (Teffera et al., 2013).
5. Selective Serotonin Antagonists
These compounds are used in synthesizing selective serotonin antagonists, highlighting their potential in psychiatric and neurological research (Andersen et al., 1992).
6. Agonists at 5-HT1A Receptors
They are also employed in the development of agonists at 5-HT1A receptors, crucial in researching depression and other mood disorders (Vacher et al., 1999).
7. Potential Atypical Antipsychotics
Research into piperidine derivatives, including this compound, for developing potential atypical antipsychotics highlights its significance in psychopharmacology (Bolós et al., 1996).
8. Corrosion Inhibition Studies
These compounds are studied for their corrosion inhibition properties on iron, showing the versatility of these derivatives in various industrial applications (Kaya et al., 2016).
9. Serotonin 5-HT2A Ligands for Brain Imaging
This compound derivatives are synthesized as ligands for serotonin 5-HT2A receptors, useful in brain imaging and neurodegenerative disease research (Fu et al., 2002).
10. Anti-acetylcholinesterase Inhibitors
These derivatives are also synthesized as potent anti-acetylcholinesterase inhibitors, contributing to Alzheimer's disease research (Sugimoto et al., 1995).
Mechanism of Action
Properties
IUPAC Name |
4-[(5-fluoro-2-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUURGRXVHHZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464726 |
Source


|
| Record name | 4-(5-Fluoro-2-methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-69-2 |
Source


|
| Record name | 4-[(5-Fluoro-2-methylphenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782504-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Fluoro-2-methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














